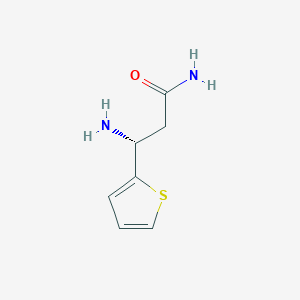

(R)-3-Amino-3-(thiophen-2-yl)propanamide

Description

Contextualization of (R)-3-Amino-3-(thiophen-2-yl)propanamide within Bioactive Heterocycles

This compound is a specific example of a thiophene-containing bioactive heterocycle. Its structure combines the thiophene (B33073) ring with a propanamide side chain that possesses a chiral center. This combination of a heterocyclic system and a chiral amide functional group places it within a class of compounds with significant potential for biological activity. The thiophene moiety can act as a bioisostere for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic profiles.

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the amide carbonyl group) in the propanamide side chain allows for specific interactions with biological macromolecules such as enzymes and receptors. These interactions are fundamental to the mechanism of action of many drugs. The spatial arrangement of these functional groups, dictated by the chiral center, is crucial for determining the compound's biological specificity.

Fundamental Research Significance of Chiral Propanamide Scaffolds

Chirality, or the "handedness" of a molecule, is a critical factor in drug design and development. wikipedia.org Many biological targets, such as enzymes and receptors, are themselves chiral and therefore interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. nih.gov This can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects. wikipedia.orgnih.gov

The propanamide scaffold in this compound contains a stereogenic center at the carbon atom bearing the amino group. The "(R)" designation specifies the absolute configuration at this center. The research significance of such chiral scaffolds lies in their ability to provide a defined three-dimensional arrangement of functional groups, which is essential for selective interaction with biological targets. nih.gov The development of synthetic methods to produce single enantiomers of chiral compounds is a major focus of medicinal chemistry research, as it allows for the creation of more specific and effective drugs with improved safety profiles. semanticscholar.org The investigation of chiral propanamide scaffolds like the one found in this compound contributes to a deeper understanding of structure-activity relationships and the role of stereochemistry in molecular recognition.

While detailed research findings on the specific biological activities of this compound are not extensively available in publicly accessible literature, its structural motifs are present in various biologically active molecules. The following table provides an overview of the general characteristics of this compound based on its structural class.

| Property | Description |

| Chemical Class | Thiophene Derivative, Chiral Amine, Propanamide |

| Molecular Formula | C₇H₁₀N₂OS |

| Key Functional Groups | Thiophene Ring, Primary Amine, Amide |

| Potential Biological Roles | Enzyme Inhibitor, Receptor Ligand |

Further research into this compound and similar chiral thiophene derivatives could lead to the discovery of novel therapeutic agents. The synthesis and screening of libraries of such compounds are common strategies in the quest for new drugs. stanford.edu

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

(3R)-3-amino-3-thiophen-2-ylpropanamide |

InChI |

InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m1/s1 |

InChI Key |

PVYOZMPPVXMIAC-RXMQYKEDSA-N |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for detailed structural assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. For (R)-3-Amino-3-(thiophen-2-yl)propanamide, ¹H and ¹³C NMR would provide a complete map of the carbon and proton framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the thiophene (B33073) ring would appear in the aromatic region (typically ~6.8-7.5 ppm), exhibiting characteristic coupling patterns (doublet of doublets, etc.) that confirm their relative positions. The methine proton (CH) adjacent to the chiral center would likely appear as a multiplet, with its chemical shift influenced by the adjacent amino and thiophene groups. The diastereotopic methylene (B1212753) protons (CH₂) of the propanamide backbone would be expected to show complex splitting patterns (a multiplet or two distinct multiplets). The protons of the primary amine (NH₂) and amide (CONH₂) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbons of the thiophene ring would resonate in the aromatic region (~120-145 ppm). The carbonyl carbon of the amide group would be found significantly downfield (~170-180 ppm). The signals for the chiral methine carbon and the methylene carbon would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiophene CH | 6.8 - 7.5 | 120 - 145 |

| Chiral CH | 4.0 - 5.0 | 45 - 60 |

| CH₂ | 2.5 - 3.5 | 35 - 50 |

| CONH₂ | 6.5 - 8.0 (broad) | ~175 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for molecular weight and fragmentation analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₇H₁₀N₂OS).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the amide group (-NH₂) or the entire propanamide side chain.

Cleavage at the C-C bond adjacent to the thiophene ring, leading to a stable thiophenylmethyl cation.

Fragmentation of the thiophene ring itself.

Combining liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of the compound's purity before it enters the mass spectrometer, ensuring that the resulting spectrum is of the target molecule.

Expected Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

|---|---|

| 170 | [M]⁺ (Molecular Ion) |

| 153 | [M - NH₃]⁺ |

| 126 | [M - CONH₂]⁺ |

| 97 | [C₄H₄S-CH]⁺ |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

To confirm that the compound is the (R)-enantiomer and to determine its enantiomeric purity (or enantiomeric excess, ee), chiral chromatography is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method.

The principle involves the differential interaction of the two enantiomers with the chiral selector on the column, leading to different retention times. For amino-amide compounds, CSPs based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are often effective. sigmaaldrich.com A successful separation would show two distinct peaks for a racemic mixture, allowing for the quantification of the (R)- and (S)-enantiomers. By analyzing the enantiopure sample, a single peak corresponding to the retention time of the (R)-enantiomer should be observed, confirming its identity and high purity. For the closely related compound, 3-amino-3-(thiophen-2-yl) propanoic acid, chiral HPLC methods have been developed using zwitterionic stationary phases like CHIRALPAK ZWIX. hplc.eu

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy) for functional group identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to display several key absorption bands:

N-H Stretching: The primary amine (NH₂) and primary amide (CONH₂) groups would show characteristic stretches in the 3100-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be seen just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) group, known as the Amide I band, would be prominent in the region of 1630-1680 cm⁻¹. mdpi.com

N-H Bending: The N-H bending vibration of the amide (Amide II band) would typically appear around 1550-1640 cm⁻¹. mdpi.com

C-S Stretching: Vibrations associated with the C-S bond in the thiophene ring would be observed in the fingerprint region (typically below 800 cm⁻¹).

Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H stretch | 3100 - 3500 |

| Thiophene | Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic CH, CH₂ | Aliphatic C-H stretch | 2850 - 3000 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and, crucially, for unambiguously assigning its absolute configuration. researchgate.net

For this technique, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise position of every atom in the molecule can be determined. By using anomalous dispersion, typically with copper radiation, the absolute stereochemistry at the chiral center can be determined without reference to any other chiral substance. ed.ac.uk The analysis provides precise bond lengths, bond angles, and torsion angles, and reveals the conformation of the molecule and the intermolecular interactions (e.g., hydrogen bonding) that dictate the crystal packing. The Flack parameter is a key value obtained from the refinement that indicates the correctness of the assigned absolute structure. researchgate.net

Structure Activity Relationship Sar Investigations of R 3 Amino 3 Thiophen 2 Yl Propanamide Derivatives

Elucidation of Key Structural Motifs for Biological Potency within the Propanamide Scaffold

The propanamide scaffold is a crucial component in a multitude of pharmaceutical compounds, serving as a versatile backbone for the development of various therapeutic agents. researchgate.net For derivatives of (R)-3-Amino-3-(thiophen-2-yl)propanamide, several structural motifs have been identified as critical for biological potency. The core structure, consisting of a thiophene (B33073) ring connected to a three-carbon propanamide chain with an amino group at the chiral center, forms the fundamental framework for interaction with biological targets.

The relative orientation of the thiophene ring, the amino group, and the propanamide tail is crucial for establishing effective binding. The conformation of the propanamide backbone can significantly influence the spatial presentation of key interacting groups, thereby affecting biological activity. mdpi.commdpi.com Studies on related 3-amino-3-phenylpropionamide derivatives have shown that this scaffold can mimic peptide structures and interact with receptors such as the mu opioid receptor. mdpi.com The thiophene ring, in particular, is a privileged pharmacophore in medicinal chemistry due to its electronic properties and ability to engage in various non-covalent interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Key pharmacophoric features generally include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the amide carbonyl), and an aromatic/hydrophobic region (the thiophene ring). The interplay of these features dictates the binding affinity and efficacy of the compounds.

Impact of Stereochemistry at the Thiophene-bearing Carbon on Ligand-Receptor Interactions and Potency

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. In the case of 3-Amino-3-(thiophen-2-yl)propanamide, the carbon atom to which the thiophene ring is attached is a stereocenter. The specific (R)-configuration has been shown to be critical for the desired biological effect in many instances.

The differential activity between enantiomers arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with its biological target. For instance, in a study of D3 receptor partial agonists, the (S)- and (R)-enantiomers of a related compound displayed distinct functional activities, with one acting as a partial agonist and the other as an antagonist, despite both having high binding affinities. journalwjarr.com This highlights that stereochemistry can govern not just binding affinity but also the functional consequence of that binding.

The precise orientation of the thiophene ring and the amino group in the (R)-enantiomer allows for optimal interactions with the amino acid residues within the binding pocket of the target receptor. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The (S)-enantiomer, with its mirrored arrangement, may not be able to achieve the same favorable interactions, leading to reduced potency or a different pharmacological profile altogether. The importance of stereoselective synthesis is therefore paramount in producing the therapeutically active enantiomer.

Below is a hypothetical data table illustrating the potential impact of stereochemistry on receptor binding affinity.

| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

| 1 | (R) | 15 |

| 2 | (S) | 350 |

| 3 | Racemic | 180 |

Influence of Amide Substitutions on Biological Efficacy and Selectivity

The amide group of the propanamide scaffold is a key site for chemical modification to modulate the biological efficacy and selectivity of this compound derivatives. Substituents on the amide nitrogen can influence various properties, including potency, selectivity, and pharmacokinetic parameters.

Structure-activity relationship studies have demonstrated that the nature of the substituent on the amide nitrogen can significantly impact biological activity. For example, in a series of N-substituted benzamide (B126) analogs, the introduction of different groups led to a range of inhibitory activities against the Kv1.3 ion channel. mdpi.com Similarly, for propanamide-sulfonamide based drug conjugates, modifications at the amide linkage influenced their inhibitory effects on urease and cyclooxygenase-2. mdpi.com

The size, lipophilicity, and hydrogen bonding capacity of the amide substituent can affect how the molecule fits into the binding pocket and interacts with surrounding residues. Small, lipophilic substituents may enhance binding to hydrophobic pockets, while larger or more polar groups could either improve or hinder activity depending on the specific target. Furthermore, amide substitution can influence the metabolic stability of the compound, with ester to amide substitution in some cases improving selectivity and kinetic behavior. nih.gov

The following table provides a hypothetical representation of how different amide substitutions could affect biological efficacy and selectivity.

| Compound | Amide Substituent (R) | Efficacy (EC50, nM) | Selectivity (Receptor A vs. Receptor B) |

| 4a | -H | 50 | 10-fold |

| 4b | -CH3 | 25 | 25-fold |

| 4c | -CH2CH3 | 30 | 20-fold |

| 4d | -Phenyl | 100 | 5-fold |

Role of Thiophene Ring Substitution on Receptor Binding and Biological Activity

The thiophene ring is not merely a passive structural element but an active participant in ligand-receptor interactions. Its substitution pattern offers a valuable opportunity to fine-tune the pharmacological profile of this compound derivatives. Substituents on the thiophene ring can modulate electronic properties, steric hindrance, and the potential for additional interactions with the receptor.

The position and nature of the substituent on the thiophene ring are critical. For instance, studies on thiophene-core estrogen receptor ligands have shown that substituents on the phenyl rings attached to the thiophene core have major effects on their binding affinity and selectivity. nih.gov In another study on thiophene-2-carboxamide derivatives, substitutions at the 3-position of the thiophene ring with amino, hydroxyl, or methyl groups resulted in significant differences in their antibacterial and antioxidant activities. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the thiophene ring, influencing its ability to participate in π-π stacking or other electronic interactions.

Furthermore, substituents can be designed to interact with specific sub-pockets within the receptor binding site, thereby enhancing affinity and selectivity. For example, a strategically placed halogen atom could form a halogen bond with a suitable acceptor on the protein.

The table below illustrates hypothetical data on the effect of thiophene ring substitution on receptor binding.

| Compound | Thiophene Substitution | Receptor Binding Affinity (Ki, nM) |

| 5a | Unsubstituted | 45 |

| 5b | 5-Chloro | 15 |

| 5c | 4-Methyl | 30 |

| 5d | 5-Nitro | 150 |

Development and Validation of Pharmacophore Models for Related Propanamide Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For propanamide derivatives, pharmacophore models have been developed to guide the design of new, more potent, and selective ligands.

A typical pharmacophore model for this class of compounds would include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, reflecting the key interaction points with the target receptor. pharmacophorejournal.comresearchgate.net For example, a pharmacophore model for β3-adrenergic receptor agonists, which often contain a propanolamine (B44665) scaffold, highlighted the importance of a hydrogen bond donor, a hydrogen bond acceptor, and a centrally located positive ionizable feature corresponding to the ethanolamine (B43304) moiety. nih.gov

The development of a pharmacophore model typically involves aligning a set of active molecules and extracting their common chemical features. mdpi.com Once a model is generated, it must be validated to ensure its predictive power. Validation can be performed using a test set of molecules with known activities or a decoy set of inactive molecules. nih.gov A robust pharmacophore model should be able to distinguish active compounds from inactive ones with high accuracy.

A successfully validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. This approach accelerates the discovery of new lead compounds with desired pharmacological properties.

Mechanistic Studies of Biological Activity and Target Engagement

In Vitro Functional Assays for Biological Activity Profiling

In vitro functional assays are fundamental in determining the biological effects of a compound in a controlled laboratory setting. These assays can reveal how (R)-3-Amino-3-(thiophen-2-yl)propanamide interacts with specific biological components, such as enzymes and receptors, and the consequent cellular responses.

Enzyme inhibition assays are conducted to determine if a compound can interfere with enzyme activity. The study of enzyme inhibition kinetics can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of the inhibitor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For this compound, a systematic screening against a panel of physiologically relevant enzymes would be the initial step. If inhibitory activity is detected, detailed kinetic studies would be performed to characterize the interaction. For instance, if the compound were to inhibit a specific kinase, determining the Ki value would be crucial for understanding its potency.

Currently, specific data on the enzyme inhibition kinetics for this compound is not available in the public domain.

Receptor binding assays are used to assess the affinity of a compound for a specific receptor. These assays, often utilizing radiolabeled ligands, can determine the binding constant (Kd) of this compound to various receptors. Following binding studies, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For example, derivatives of (R)-2-amino-3-triazolpropanoic acid have been evaluated for their activity at NMDA receptor subtypes, demonstrating the utility of such assays in characterizing receptor interactions. frontiersin.org

Specific receptor binding and activation/inhibition profiles for this compound have not been publicly reported.

Cell-based phenotypic assays provide insights into the biological effects of a compound in a more physiologically relevant context than isolated enzyme or receptor assays. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and changes in signaling pathways. Such assays are crucial for understanding the structure-activity relationships of drug candidates and for validating their mechanisms of action. nuvisan.com For this compound, a panel of cell lines representing different tissues or disease states would be used to evaluate its phenotypic effects.

Detailed results from cell-based phenotypic assays for this compound are not currently available.

Identification and Validation of Molecular Targets

Identifying the direct molecular targets of a compound is a key step in understanding its mechanism of action and potential off-target effects.

Chemical proteomics is a powerful strategy for the unbiased identification of protein targets of small molecules from complex biological samples. nih.gov This approach often involves synthesizing a tagged version of the compound of interest to be used as a "bait" to capture its binding partners from cell lysates or living cells. The captured proteins are then identified using mass spectrometry.

One common method is affinity chromatography, where the compound is immobilized on a solid support to enrich for its target proteins. nih.gov Another approach is activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes. nih.gov For this compound, a derivative could be synthesized with a reactive group or an affinity tag to facilitate its use in chemical proteomics experiments to pull down and identify its direct molecular targets. nih.gov

To date, no studies employing chemical proteomics to identify the molecular targets of this compound have been published.

Once potential molecular targets are identified, genetic perturbation studies, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can be used to validate these findings. By knocking down or knocking out the expression of the putative target protein, researchers can assess whether the cellular response to this compound is altered. If the effect of the compound is diminished or abolished in the genetically modified cells, it provides strong evidence that the protein is indeed a direct target.

There are currently no published genetic perturbation studies confirming the molecular targets of this compound.

High-Throughput Screening for Novel Biological Activities of Propanamide Derivatives

High-throughput screening (HTS) has become an essential tool in drug discovery, enabling the rapid assessment of large compound libraries for biological activity. While specific HTS data for this compound is not extensively detailed in publicly available literature, the broader class of propanamide and thiophene (B33073) derivatives has been the subject of such screening campaigns to identify novel therapeutic agents.

These screening efforts typically involve assessing the compounds against a wide array of biological targets, including enzymes, receptors, and whole-cell models, to uncover potential activities such as antimicrobial, anticancer, or anti-inflammatory effects. For instance, various thiophene derivatives have been identified through HTS to possess significant biological activities.

The general approach for screening novel propanamide derivatives often includes:

Assay Development: Designing and optimizing biochemical or cell-based assays that are sensitive, robust, and suitable for automation.

Compound Library Screening: Testing a diverse collection of propanamide derivatives at a single concentration to identify "hits."

Hit Confirmation and Dose-Response Analysis: Confirming the activity of initial hits and determining their potency (e.g., IC50 or EC50 values) through testing at multiple concentrations.

Interactive Data Table: Representative Biological Activities of Thiophene-Containing Scaffolds from Screening Studies.

| Compound Class | Screening Target | Identified Biological Activity |

|---|---|---|

| Thiophene Carboxamides | Various Cancer Cell Lines | Antiproliferative |

| 2-Aminothiophenes | Adenosine A1 Receptor | Allosteric Enhancement |

Note: This table represents general findings for the broader class of thiophene derivatives and not specifically for this compound, for which specific HTS data is not available.

Investigation of Cellular Mechanisms of Action

Understanding the cellular mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, this involves analyzing its impact on intracellular signaling and cell fate processes like cell cycle progression and apoptosis.

The interaction of a bioactive compound with a cellular target typically initiates a cascade of downstream signaling events. While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally related thiophene compounds provides some potential avenues of investigation.

Key signaling pathways often implicated in the mechanism of action of therapeutic compounds include:

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

PI3K/Akt Pathway: A critical pathway in regulating cell survival, growth, and metabolism.

NF-κB Pathway: Plays a central role in inflammatory responses and cell survival.

Studies on other thiophene derivatives have shown modulation of such pathways, suggesting that this compound could potentially exert its effects through similar mechanisms. However, direct experimental evidence is required to confirm this.

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for anticancer drug development. Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. Induction of apoptosis is a desirable characteristic for many therapeutic agents, particularly in oncology.

Interactive Data Table: General Markers for Cell Cycle and Apoptosis Analysis.

| Cellular Process | Key Markers and Techniques |

|---|---|

| Cell Cycle | DNA content analysis (e.g., Propidium Iodide staining), Cyclin and Cyclin-Dependent Kinase (CDK) expression levels (Western Blot), Phosphorylation status of cell cycle proteins. |

| Apoptosis | Annexin V/Propidium Iodide staining (Flow Cytometry), Caspase activation assays (e.g., Caspase-3, -8, -9), PARP cleavage (Western Blot), B-cell lymphoma 2 (Bcl-2) family protein expression. |

Note: This table outlines common methodologies used to assess cell cycle and apoptosis and does not represent specific experimental results for this compound.

Future research will need to focus on performing these specific cellular and molecular analyses to determine the precise mechanisms of action of this compound.

Computational Chemistry and Rational Design

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of (R)-3-Amino-3-(thiophen-2-yl)propanamide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of a molecule is fundamental to its reactivity. Key descriptors derived from quantum chemical calculations, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. nih.gov

Electrostatic potential maps are another valuable tool, illustrating the charge distribution across the molecule and highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules.

| Descriptor | Typical Value Range for Thiophene (B33073) Derivatives | Significance |

| HOMO Energy | -6.0 to -5.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to 0.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.0 to 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 to 1.5 eV | Energy released when an electron is added |

Note: The values presented are illustrative for thiophene derivatives and not specific to this compound.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be achieved through rotation around its single bonds.

A potential energy surface (PES) is a theoretical map that represents the energy of a molecule as a function of its geometry. researchgate.net By scanning the PES, computational chemists can identify the most stable conformations (energy minima) and the energy barriers to transition between them. q-chem.com This information is crucial for understanding how the molecule might bind to a receptor, as it is likely to adopt a low-energy conformation upon binding. For a molecule like this compound, key dihedral angles, such as those around the bond connecting the thiophene ring to the propanamide backbone, would be systematically varied to map out the PES.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to simulate the interaction between a ligand, such as this compound, and a protein target.

Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. The simulation software calculates a "docking score," which is an estimation of the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction. These predictions are invaluable for prioritizing compounds for experimental testing. For instance, docking studies on thiophene derivatives have been used to predict their binding affinities to various enzymes. researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. nih.gov It can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is critical for understanding the molecular basis of the ligand's activity and for designing modifications to improve its potency and selectivity. Studies on related thiophene compounds have successfully identified crucial amino acid interactions that are essential for their biological function.

The following table illustrates the types of interactions that are typically identified in a molecular docking study of a thiophene derivative.

| Interaction Type | Interacting Amino Acid Residues (Example) |

| Hydrogen Bonding | Asp, Gln, Asn |

| Hydrophobic Interactions | Leu, Val, Ile, Phe |

| Pi-Pi Stacking | Phe, Tyr, Trp |

Note: The amino acid residues listed are for illustrative purposes and are commonly involved in ligand binding.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org this compound can serve as a scaffold or starting point for such a screening. By computationally docking thousands of related compounds, researchers can efficiently identify promising new analogues with potentially enhanced activity. researchgate.net

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. nih.govmdpi.com By understanding the key interactions of this compound with a target protein, algorithms can be used to design new molecules that fit the active site even more effectively, potentially leading to the discovery of novel and highly potent therapeutic agents. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and the identification of key molecular features that govern their potency.

Predictive QSAR models for DPP-4 inhibitors, including those with heterocyclic scaffolds similar to this compound, have been successfully developed to guide the design of more potent analogues. These models are typically built using a training set of compounds with known biological activities (e.g., IC50 values) and are validated using an external test set to assess their predictive power.

For instance, a study on a series of DPP-4 inhibitors developed robust 3D-QSAR models with excellent correlation coefficients (r²) and predictive abilities (q²). nih.gov The models were generated using a training set of compounds and validated with a test set, demonstrating their utility in predicting the activity of new molecules. The findings from such studies provide a set of guidelines for designing novel compounds with enhanced DPP-4 inhibitory potency. nih.gov

The general workflow for developing such predictive models involves:

Data Set Selection: A diverse set of this compound analogues with a wide range of biological activities is selected.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to build the QSAR equation.

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using internal and external validation techniques.

A key aspect of building a reliable QSAR model is the selection of an appropriate alignment rule and the use of statistically sound validation methods. The predictive power of these models for new analogues is a critical measure of their success.

The predictive power of a QSAR model is highly dependent on the molecular descriptors used. These descriptors quantify various aspects of a molecule's structure and properties. For DPP-4 inhibitors containing thiophene and similar heterocyclic moieties, several classes of descriptors have been shown to be important.

Table 1: Key Molecular Descriptors in QSAR Studies of DPP-4 Inhibitors

| Descriptor Class | Specific Descriptors | Relevance to Biological Activity |

| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Describes the size and shape of the molecule, which is crucial for fitting into the enzyme's active site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Governs electrostatic interactions, such as hydrogen bonds and polar interactions, with the target protein. |

| Hydrophobic | LogP, Molar Refractivity | Influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the active site. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and connectivity of atoms within the molecule. |

| Pharmacophoric | Hydrogen Bond Donors/Acceptors, Aromatic Rings, Hydrophobic Features | Identifies the spatial arrangement of key features necessary for binding to the receptor. nih.gov |

In studies of DPP-4 inhibitors, it has been found that hydrophobic character is crucial for inhibitory activity, and the inclusion of hydrophobic substituents often enhances potency. nih.gov Additionally, electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, have been shown to play a dominant role in modulating the activity of thiophene analogues. researchgate.net The presence of hydrogen bond acceptors, hydrophobic rings, and aromatic rings are also identified as key pharmacophoric features. nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Ligand-Target Systems

While QSAR provides valuable information on the static properties required for activity, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target interactions. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex.

For DPP-4 inhibitors like the analogues of this compound, MD simulations are used to:

Assess Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the binding pose can be evaluated. A stable complex will show minimal fluctuations in RMSD. nih.govresearchgate.net

Analyze Ligand-Receptor Interactions: MD simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of DPP-4 throughout the simulation.

Investigate Conformational Changes: These simulations can show how the binding of a ligand induces conformational changes in the DPP-4 enzyme, which can be crucial for its inhibitory mechanism.

Calculate Binding Free Energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity.

Studies involving MD simulations of DPP-4 have identified key amino acid residues in the active site that are crucial for ligand binding, including Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666. nih.govmdpi.com The simulations demonstrate how inhibitors maintain their binding mode within the active site through a network of interactions. mdpi.com Understanding these dynamic interactions is essential for the rational design of new inhibitors with improved efficacy and selectivity.

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Applications Based on Identified Biological Activities

Currently, there is no publicly available research that has identified specific biological activities for (R)-3-Amino-3-(thiophen-2-yl)propanamide. While general thiophene-containing molecules have been explored for various therapeutic potentials, these findings cannot be directly extrapolated to this specific compound without dedicated screening and activity assays. nih.govresearchgate.neteprajournals.com The exploration of its potential therapeutic applications is a critical first step for future research.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The use of multi-omics data (transcriptomics, proteomics, metabolomics) is a powerful tool for elucidating the mechanism of action of bioactive compounds. At present, there are no published studies that have applied multi-omics approaches to understand the biological effects of this compound. Such research would be contingent on first identifying a confirmed biological activity.

Development of Structure-Guided Design Approaches for Enhanced Selectivity and Potency

Structure-guided design and the analysis of structure-activity relationships (SAR) are fundamental to modern drug discovery, allowing for the optimization of lead compounds. nih.govresearchgate.netresearchgate.netmdpi.com This process relies on having initial data on the biological activity and target of a compound. As there is no available information on the biological targets or activity of this compound, the development of structure-guided design approaches for enhancing its selectivity and potency remains a prospective, rather than an active, area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.